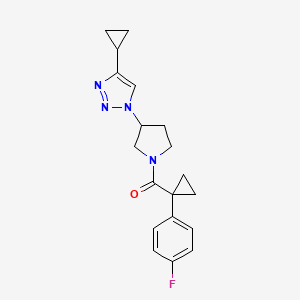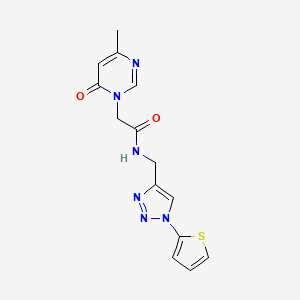
N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, also known as compound 25, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 is not fully understood. However, studies have suggested that N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 may exert its therapeutic effects by modulating various cellular pathways. For example, Zhang et al. (2018) reported that the anti-proliferative activity of N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 was associated with its ability to induce cell cycle arrest and apoptosis in cancer cells. Li et al. (2019) suggested that the anti-inflammatory effects of N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 may be due to its ability to inhibit the NF-κB signaling pathway in macrophages.
Biochemical and Physiological Effects:
Compound 25 has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, Zhang et al. (2018) reported that N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 inhibited the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. Li et al. (2019) demonstrated that N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. Furthermore, a study by Wang et al. (2019) showed that N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 improved cognitive function in a mouse model of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 in lab experiments is its low toxicity. Zhang et al. (2018) reported that N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 showed no significant toxicity in normal human cells at concentrations that were effective against cancer cells. However, one limitation of using N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25. One direction is to further investigate its anti-cancer activity and explore its potential use in combination with other anti-cancer agents. Another direction is to study its effects on other inflammatory diseases and investigate its potential as a therapeutic agent. Additionally, more research is needed to understand the exact mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 and to identify its molecular targets. Finally, efforts to improve the solubility of N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 may enhance its potential as a therapeutic agent.
In conclusion, N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 is a novel small molecule that has shown promising potential for therapeutic applications in various diseases. Its synthesis method has been reported, and its mechanism of action and biochemical and physiological effects have been studied. While there are advantages and limitations for lab experiments, there are several potential future directions for research on N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25.
合成法
The synthesis of N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been reported in a published research article (Zhang et al., 2018). Briefly, the synthesis involves the condensation of 2-(4-(thiophen-2-yl)piperidin-1-yl)ethanamine with isoxazole-3-carboxylic acid to form the intermediate, which is then converted to the final product by reacting with oxalyl chloride and hydroxylamine-O-sulfonic acid.
科学的研究の応用
Compound 25 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. A study by Zhang et al. (2018) reported that N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 showed potent anti-proliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study by Li et al. (2019) demonstrated that N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Furthermore, N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 25 has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease (Wang et al., 2019).
特性
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-15(16(22)18-14-5-10-23-19-14)17-6-9-20-7-3-12(4-8-20)13-2-1-11-24-13/h1-2,5,10-12H,3-4,6-9H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLDVJDLVYQYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2623409.png)
![2-Ethyl-5-((4-ethylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623410.png)
![3-[5-(2-Fluoro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2623413.png)


![16-[4-(2-Methylprop-2-en-1-yl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2623421.png)
![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2623422.png)


![10-{[(5-Chloropyrazin-2-yl)methyl]sulfanyl}-11-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2623426.png)


![4-(2-Fluoropyridine-4-carbonyl)-4-azatricyclo[4.3.1.1^{3,8}]undecane](/img/structure/B2623431.png)
